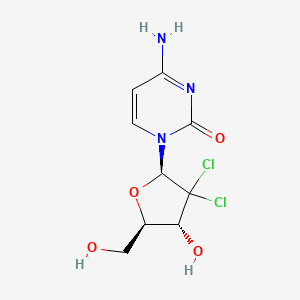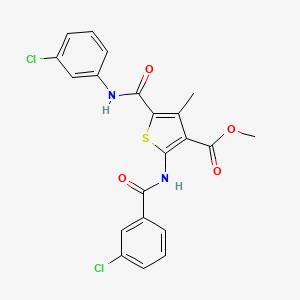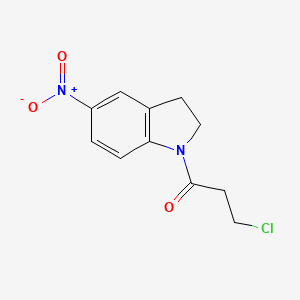
1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- is a synthetic organic compound that features a unique combination of a propanone backbone, a chloro substituent, and an indole moiety with a nitro group
准备方法
合成路线和反应条件: 1-丙酮,3-氯-1-(2,3-二氢-5-硝基-1H-吲哚-1-基)- 的合成通常涉及多步有机反应。一种常见的方法是从吲哚衍生物的制备开始,然后对其进行硝基化。最后一步是通过一系列取代和缩合反应引入氯和丙酮基团。典型的反应条件包括使用二氯甲烷或乙醇等有机溶剂,以及路易斯酸或碱等催化剂来促进反应。
工业生产方法: 在工业规模上,该化合物的生产可能涉及连续流动反应器,以确保一致的质量和产率。使用自动化系统进行试剂添加和温度控制可以优化反应条件,降低副反应的风险并提高整体效率。
化学反应分析
反应类型: 1-丙酮,3-氯-1-(2,3-二氢-5-硝基-1H-吲哚-1-基)- 可以发生各种化学反应,包括:
氧化: 在特定条件下,使用氢气等还原剂在钯催化剂存在下,硝基可以还原为氨基。
取代: 在碱性条件下,氯基团可以被其他亲核试剂取代,例如胺或硫醇。
缩合: 丙酮基团可以在碱存在下与醛或酮发生羟醛缩合反应。
常见试剂和条件:
氧化: 氢气,碳载钯。
取代: 氢氧化钠,各种亲核试剂。
缩合: 氢氧化钠,乙醇。
主要产品:
硝基的还原: 3-氨基-1-(2,3-二氢-1H-吲哚-1-基)-1-丙酮。
氯基团的取代: 3-(取代)-1-(2,3-二氢-5-硝基-1H-吲哚-1-基)-1-丙酮。
羟醛缩合产物: β-羟基酮。
科学研究应用
1-丙酮,3-氯-1-(2,3-二氢-5-硝基-1H-吲哚-1-基)- 在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗效果,特别是在开发针对特定生物通路的新药方面。
工业: 用于生产具有独特特性的特种化学品和材料。
作用机制
1-丙酮,3-氯-1-(2,3-二氢-5-硝基-1H-吲哚-1-基)- 发挥其作用的机制取决于其具体的应用。在生物系统中,它可能与酶或受体相互作用,从而改变其活性。硝基可以进行生物还原,形成反应性中间体,这些中间体可以与细胞成分相互作用,从而导致各种生物学效应。已知吲哚部分与多个受体结合,可能调节细胞生长和存活相关的信号通路。
类似化合物:
1-丙酮,3-氯-1-苯基-: 结构相似,但没有吲哚和硝基。
1-丙酮,3-氯-1-(2,3-二氢-1H-吲哚-1-基)-: 类似,但没有硝基。
独特性: 1-丙酮,3-氯-1-(2,3-二氢-5-硝基-1H-吲哚-1-基)- 的独特性在于它同时存在硝基和吲哚基团,这些基团赋予了不同的化学反应性和生物活性。这些官能团的组合使其成为研究和工业中各种应用的多功能化合物。
本概述详细概述了 1-丙酮,3-氯-1-(2,3-二氢-5-硝基-1H-吲哚-1-基)-,重点介绍了它的合成、反应、应用和独特的性质。
相似化合物的比较
1-Propanone, 3-chloro-1-phenyl-: Similar structure but lacks the indole and nitro groups.
1-Propanone, 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)-: Similar but without the nitro group.
Uniqueness: 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- is unique due to the presence of both the nitro and indole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-, highlighting its synthesis, reactions, applications, and unique properties
属性
CAS 编号 |
680214-08-8 |
|---|---|
分子式 |
C11H11ClN2O3 |
分子量 |
254.67 g/mol |
IUPAC 名称 |
3-chloro-1-(5-nitro-2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H11ClN2O3/c12-5-3-11(15)13-6-4-8-7-9(14(16)17)1-2-10(8)13/h1-2,7H,3-6H2 |
InChI 键 |
ZXNPPIQKYURSQG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)


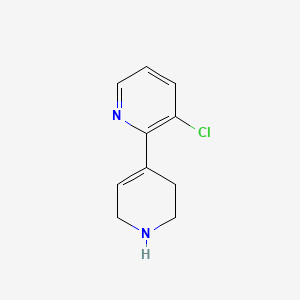
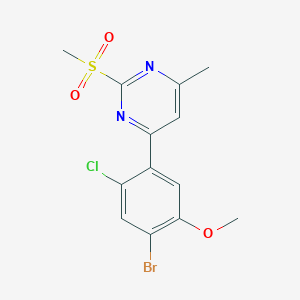

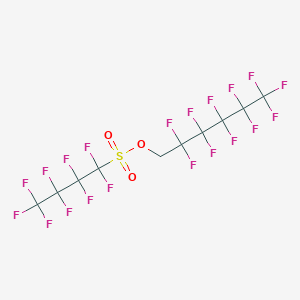
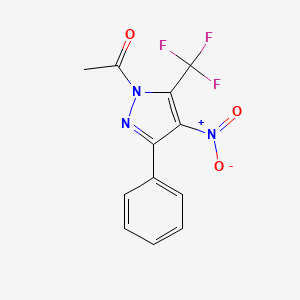
![1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12065558.png)
